
3,3-Dimethylindolin-2-one
Overview
Description
3,3-Dimethylindolin-2-one is a chemical compound with the molecular formula C10H11NO. It is a derivative of indolin-2-one, characterized by the presence of two methyl groups at the 3-position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylindolin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-protected isatin with aryne precursors and 1,3-cyclodione under metal-free conditions . Another approach involves the reflux of 1-acetyl-3,3-dimethyl-1,3-dihydro-indol-2-one in hydrochloric acid, followed by extraction and purification .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, are applied. The use of scalable and cost-effective reagents and solvents is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indolin-2-one ring can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Biological Activities
3,3-Dimethylindolin-2-one and its derivatives exhibit a range of biological activities:
- Anticancer Properties : Research has shown that certain derivatives of this compound possess significant anticancer activity. For instance, compounds like 3-(cyclopropylethynyl)-3-hydroxy-1,5-dimethylindolin-2-one have been found to be more effective than traditional treatments against HIV-1 replication and have potential as anticancer agents by inhibiting the Akt kinase enzyme .
- Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties. Studies indicate that various substituted oxindoles derived from this compound can act against a range of pathogens, showcasing their potential in developing new antimicrobial agents .
- Antidiabetic Effects : The oxindole framework is associated with several biologically active compounds that exhibit antidiabetic effects, making derivatives of this compound promising candidates for diabetes treatment .
Synthetic Utility
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Oxindoles : this compound is frequently used to synthesize 3,3-disubstituted oxindoles through various methods such as radical-mediated cyclization and oxidative alkylation reactions. These methods allow for the introduction of diverse functional groups into the oxindole structure, which is crucial for developing new pharmaceuticals .
- Functionalization : The ability to modify the indoline structure enables chemists to explore a wide array of derivatives with tailored biological properties. For example, the use of N-arylacrylamides in radical cyclization reactions has led to the efficient formation of functionalized oxindoles with potential therapeutic applications .
Case Studies and Research Findings
Several studies highlight the importance of this compound in research:
Mechanism of Action
The mechanism of action of 3,3-Dimethylindolin-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s structure-activity relationship is crucial in determining its efficacy and potency.
Comparison with Similar Compounds
Indolin-2-one: The parent compound, lacking the methyl groups at the 3-position.
3,3-Dimethyl-5-nitroindolin-2-one: A nitro-substituted derivative with different electronic properties.
3,3-Dimethyl-6-nitroindolin-2-one: Another nitro-substituted variant with distinct reactivity.
Uniqueness: 3,3-Dimethylindolin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the two methyl groups at the 3-position enhances its stability and modifies its interaction with biological targets compared to unsubstituted indolin-2-one derivatives .
Biological Activity
3,3-Dimethylindolin-2-one is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound is characterized by its unique indoline structure, which contributes to its chemical reactivity and biological activity. The presence of dimethyl groups enhances its stability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of signaling pathways involved in:
- Oxidative Stress Response : The compound has been shown to influence oxidative stress pathways, potentially offering protective effects against cellular damage.
- Apoptosis Induction : Research indicates that derivatives of indolin-2-one can induce apoptosis in cancer cells by altering the expression of key apoptotic markers such as caspases and Bcl-2 family proteins .
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound and its derivatives. For instance:
- Cytotoxic Effects : Compounds related to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). For example, one derivative exhibited an IC50 value of 1.04 µM against MCF-7 cells, indicating potent anticancer activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
6n | MCF-7 | 1.04 |
6i | HCT-116 | 1.84 |
Anti-inflammatory Properties
Research has also suggested that this compound may possess anti-inflammatory properties. By modulating inflammatory cytokines and pathways, it could serve as a potential therapeutic agent for conditions characterized by chronic inflammation.
Study on Apoptotic Mechanisms
A study evaluated the apoptotic mechanisms induced by a derivative of this compound in MCF-7 cells. The findings indicated a significant increase in early and late apoptosis as measured by Annexin V assays. The compound also led to increased levels of reactive oxygen species (ROS), which are critical mediators in apoptosis .
Clinical Relevance in Neurological Disorders
Another area of interest is the potential application of this compound in neurological disorders. Its ability to modulate cholinergic transmission suggests that it may be beneficial in treating conditions such as Alzheimer's disease . This aspect highlights the compound's versatility beyond oncology.
Q & A
Q. Basic: What are the standard synthetic routes for preparing 3,3-Dimethylindolin-2-one and its derivatives?
Methodological Answer:
The synthesis of this compound derivatives typically involves multi-step reactions. A common approach includes:
- Core scaffold formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., acetic acid reflux) .
- Substituent introduction : Alkylation or bromination at specific positions. For example, bromination of this compound using N-bromosuccinimide (NBS) in dichloromethane yields halogenated derivatives like 5-Bromo-3,3-dimethylindolin-2-one .
- Purification : Recrystallization or chromatography to isolate high-purity products (>95% by HPLC) .
Key considerations : Reaction temperature, solvent choice, and catalyst selection (e.g., Fe/HCl for nitro reduction ) critically influence yield and regioselectivity.
Q. Advanced: How can reaction conditions be optimized for synthesizing this compound derivatives with bulky substituents?
Methodological Answer :
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates, while acetic acid facilitates condensation reactions .
- Catalyst tuning : Sodium hydride (NaH) enables efficient alkylation of nitrogen atoms in the indolinone core .
- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may degrade sensitive substituents; real-time monitoring via TLC or HPLC is recommended .
Case study : Synthesis of 3-(4-(dimethylamino)benzylidene)-1-phenylindolin-2-one achieved 88% yield using NaH-mediated alkylation at 0°C, followed by reflux in acetic acid .
Q. Data Contradiction: How to resolve discrepancies in reported biological activities of halogenated this compound derivatives?
Methodological Answer :
- Structural validation : Confirm purity and regiochemistry via , , and HRMS. For example, bromine substitution at position 5 (vs. 6) significantly alters binding affinity due to steric and electronic effects .
- Biological assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch variability in compound solubility .
- Comparative analysis : Cross-reference with analogs like 5-Chloro-3,3-dimethylindolin-2-one, which exhibits lower reactivity due to reduced electronegativity .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer :
- NMR spectroscopy : identifies substituent positions (e.g., methyl groups at δ 1.3–1.5 ppm ), while confirms carbonyl (δ 170–180 ppm) and aromatic carbons .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ = 161.20 for this compound ).
- X-ray crystallography : Resolves ambiguous regiochemistry, as demonstrated for (E)-3-(1-Phenylethylidene)indolin-2-one .
Q. Advanced: How do substituents at the 5-position influence the biological activity of this compound derivatives?
Methodological Answer :
- Electron-withdrawing groups (EWGs) : Bromine at position 5 enhances halogen bonding with target proteins (e.g., kinase inhibitors), improving IC values by 2–5× compared to fluoro analogs .
- Steric effects : Bulky substituents (e.g., tert-butyl) reduce membrane permeability but increase target specificity.
- Case study : 5-Bromo-3,3-dimethylindolin-2-one showed 10× higher antimicrobial activity than its chloro analog due to enhanced hydrophobic interactions .
Q. Data Contradiction: How to address conflicting computational docking results for this compound derivatives?
Methodological Answer :
- Force field calibration : Use AMBER or CHARMM for protein-ligand simulations, as they better model halogen bonds .
- Solvent inclusion : Explicit water molecules improve prediction accuracy for hydrophilic derivatives .
- Validation : Cross-check docking scores with experimental IC data. For example, a 0.5 kcal/mol docking energy difference correlated with a 2× change in activity for SARS-CoV-2 main protease inhibitors .
Q. Advanced: What strategies improve the pharmacokinetic profile of this compound-based drug candidates?
Methodological Answer :
- Prodrug design : Esterification of hydroxyl groups enhances oral bioavailability (e.g., ethanol solvate formulations ).
- Metabolic stability : Introduce fluorine at position 5 to block cytochrome P450 oxidation .
- Case study : 3,3-Diethyl-5-fluoroindolin-2-one exhibited 3× longer half-life in vivo than non-fluorinated analogs due to reduced metabolic clearance .
Q. Basic: What are the challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer :
- Reaction scalability : Transition from batch to flow chemistry for exothermic reactions (e.g., bromination with NBS) .
- Purification bottlenecks : Replace column chromatography with recrystallization for gram-scale production .
- Regulatory compliance : Adhere to ICH guidelines for impurity profiling (<0.1% by HPLC) .
Q. Advanced: How can green chemistry principles be applied to this compound synthesis?
Methodological Answer :
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst recycling : Recover Fe catalysts via magnetic separation in reduction steps .
- Waste reduction : Use tandem reactions (e.g., one-pot alkylation/bromination) to minimize intermediates .
Q. Data Contradiction: How to interpret conflicting stability data for this compound under varying pH conditions?
Methodological Answer :
- Accelerated stability studies : Conduct forced degradation at pH 1–13 (37°C/75% RH) with HPLC monitoring.
- Degradation pathways : Acidic conditions hydrolyze the lactam ring, while alkaline conditions promote oxidation .
- Stabilization : Lyophilization or formulation with antioxidants (e.g., ascorbic acid) extends shelf life .
Properties
IUPAC Name |
3,3-dimethyl-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHRKOVLKUYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310375 | |
Record name | 3,3-dimethylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19155-24-9 | |
Record name | 19155-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-dimethylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Dimethyl-1,3-dihydro-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-Dimethylindolin-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59Z6X379E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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